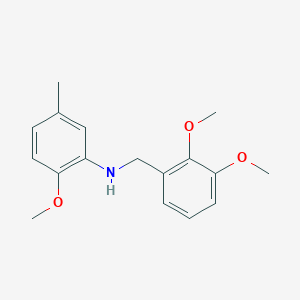![molecular formula C17H16N4O2S B5695426 N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695426.png)
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea, also known as MTU, is a synthetic compound that belongs to the class of thiadiazole derivatives. MTU has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. In
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been found to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, tyrosine kinase, and topoisomerase. The compound has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been found to improve insulin sensitivity and reduce blood glucose levels. The compound has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. The compound is easy to synthesize and is readily available. N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been found to be stable under various conditions, making it suitable for storage and transportation. However, there are also some limitations to using N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments. The compound has not been extensively studied for its toxicity and safety profile, which may limit its use in in vivo studies. Additionally, the mechanism of action of N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
For the study of N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea include investigating its potential in the treatment of other diseases, studying its toxicity and safety profile, and developing new analogs of the compound.
合成法
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole with 4-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out at room temperature, and the product is obtained in high yield and purity. The synthesis of N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been reported in several scientific journals, and the method is well-established.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain. This makes N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea a potential candidate for the treatment of Alzheimer's disease. N-(4-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has also been found to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-3-4-6-14(11)15-20-21-17(24-15)19-16(22)18-12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTRJKNJHFIJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)


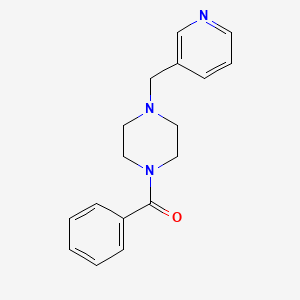
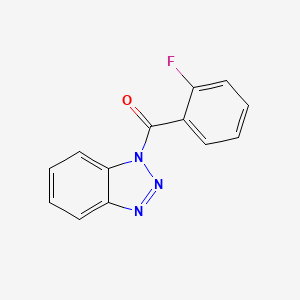
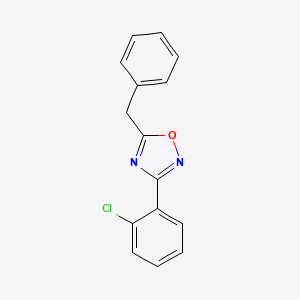

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5695402.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5695405.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B5695409.png)
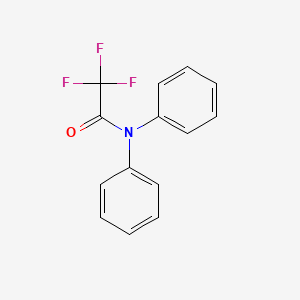
![4-[(dimethylamino)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide](/img/structure/B5695421.png)
